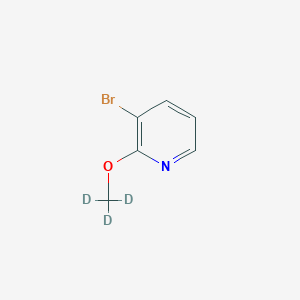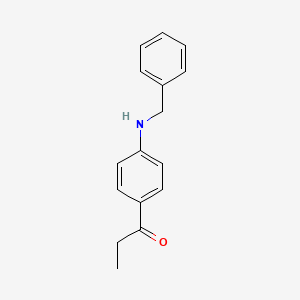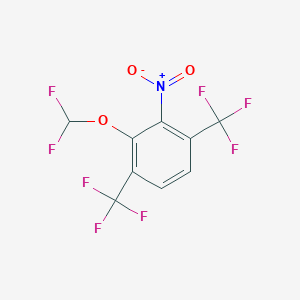
1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene is a fluorinated aromatic compound characterized by the presence of trifluoromethyl, difluoromethoxy, and nitro functional groups. These groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common approach is the nitration of a suitable aromatic precursor, followed by the introduction of trifluoromethyl and difluoromethoxy groups through various fluorination reactions. The reaction conditions often require the use of strong acids, bases, and fluorinating agents, such as trifluoromethyl iodide and difluoromethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficient and safe production of the compound.
化学反応の分析
Types of Reactions
1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds, depending on the substituents introduced.
科学的研究の応用
1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.
作用機序
The mechanism of action of 1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene is primarily influenced by its functional groups. The trifluoromethyl and difluoromethoxy groups can modulate the electron density of the aromatic ring, affecting its reactivity and interactions with other molecules. The nitro group can participate in redox reactions, influencing the compound’s overall chemical behavior. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Lacks the difluoromethoxy and nitro groups, resulting in different chemical properties and reactivity.
2,4-Dinitro-1-(trifluoromethyl)benzene: Contains additional nitro groups, leading to different redox behavior and reactivity.
1,4-Difluoro-2-nitrobenzene: Lacks the trifluoromethyl groups, resulting in different electron-withdrawing effects and reactivity.
Uniqueness
1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene is unique due to the combination of trifluoromethyl, difluoromethoxy, and nitro groups. This combination imparts distinct electronic and steric properties, making it valuable in specific applications where these properties are advantageous.
特性
分子式 |
C9H3F8NO3 |
|---|---|
分子量 |
325.11 g/mol |
IUPAC名 |
2-(difluoromethoxy)-3-nitro-1,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3F8NO3/c10-7(11)21-6-4(9(15,16)17)2-1-3(8(12,13)14)5(6)18(19)20/h1-2,7H |
InChIキー |
YUYYSRFPHPBPKS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(F)(F)F)[N+](=O)[O-])OC(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


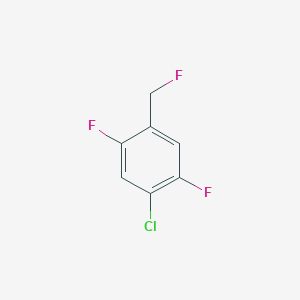

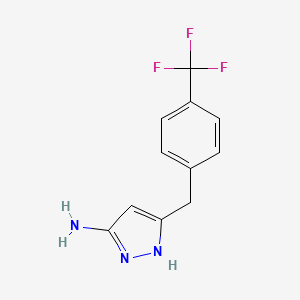
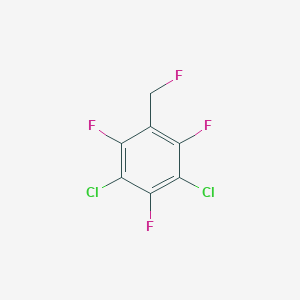
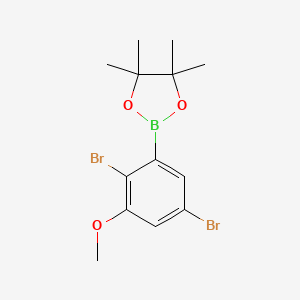

![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)
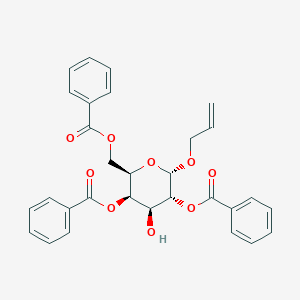


![(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine](/img/structure/B14035583.png)
![6-Chloro-7H-dibenzo[c,g]carbazole](/img/structure/B14035586.png)
